6-Methyl-3-(5-methyl-1,2,4-oxadiazol-3-yl)-2-(4-phenylpiperazin-1-yl)quinoline
Overview
Description
6-Methyl-3-(5-methyl-1,2,4-oxadiazol-3-yl)-2-(4-phenylpiperazin-1-yl)quinoline is a complex organic compound that features a quinoline core substituted with a 5-methyl-1,2,4-oxadiazol-3-yl group and a 4-phenylpiperazin-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-3-(5-methyl-1,2,4-oxadiazol-3-yl)-2-(4-phenylpiperazin-1-yl)quinoline typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Quinoline Core: Starting from aniline derivatives, the quinoline core can be synthesized through a Skraup or Doebner-von Miller quinoline synthesis.
Introduction of the Oxadiazole Ring: The 1,2,4-oxadiazole ring can be introduced via cyclization reactions involving nitrile oxides and amidoximes.
Substitution with Piperazine: The phenylpiperazine moiety can be attached through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction temperatures.
Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-3-(5-methyl-1,2,4-oxadiazol-3-yl)-2-(4-phenylpiperazin-1-yl)quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the quinoline or piperazine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of halogenated quinoline or piperazine derivatives.
Scientific Research Applications
6-Methyl-3-(5-methyl-1,2,4-oxadiazol-3-yl)-2-(4-phenylpiperazin-1-yl)quinoline has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design for targeting specific receptors or enzymes.
Biology: Study of its interactions with biological macromolecules.
Medicine: Exploration of its therapeutic potential in treating diseases.
Industry: Use as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of 6-Methyl-3-(5-methyl-1,2,4-oxadiazol-3-yl)-2-(4-phenylpiperazin-1-yl)quinoline involves its interaction with specific molecular targets. These may include:
Receptors: Binding to neurotransmitter receptors in the central nervous system.
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Pathways: Modulation of signaling pathways that regulate cellular functions.
Comparison with Similar Compounds
Similar Compounds
6-Methyl-3-(5-methyl-1,2,4-oxadiazol-3-yl)quinoline: Lacks the piperazine moiety.
3-(5-Methyl-1,2,4-oxadiazol-3-yl)-2-(4-phenylpiperazin-1-yl)quinoline: Lacks the methyl group on the quinoline ring.
6-Methyl-2-(4-phenylpiperazin-1-yl)quinoline: Lacks the oxadiazole ring.
Uniqueness
6-Methyl-3-(5-methyl-1,2,4-oxadiazol-3-yl)-2-(4-phenylpiperazin-1-yl)quinoline is unique due to the presence of all three functional groups (quinoline, oxadiazole, and piperazine), which may confer distinct pharmacological properties and chemical reactivity.
Properties
IUPAC Name |
5-methyl-3-[6-methyl-2-(4-phenylpiperazin-1-yl)quinolin-3-yl]-1,2,4-oxadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O/c1-16-8-9-21-18(14-16)15-20(22-24-17(2)29-26-22)23(25-21)28-12-10-27(11-13-28)19-6-4-3-5-7-19/h3-9,14-15H,10-13H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAIWTSVNXQLJJS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC(=C(N=C2C=C1)N3CCN(CC3)C4=CC=CC=C4)C5=NOC(=N5)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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